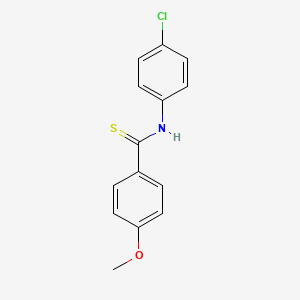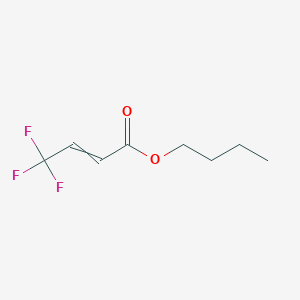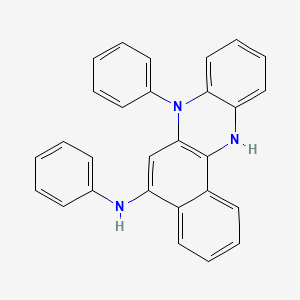
C.I. Acid Red 276
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azocarmine G2 is a synthetic dye, commonly used in various scientific and industrial applications. It is known for its vibrant red color and is often utilized in histological staining procedures. Azocarmine G2 is particularly effective in staining connective tissues, muscles, collagen fibers, glial cells, glomerular cells, chromatins, and erythrocytes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azocarmine G2 is synthesized by adding 2 grams of Azocarmine G powder dye to 200 milliliters of distilled water and heating the mixture until it boils. After cooling to room temperature, the solution is filtered, and 2 milliliters of concentrated acetic acid are added. The solution is stable for one year at room temperature or for two weeks if kept constantly at 56°C .
Industrial Production Methods
In industrial settings, the preparation of Azocarmine G2 involves similar steps but on a larger scale. The dye is produced in bulk quantities, ensuring consistency and quality. The process includes the use of high-grade raw materials and stringent quality control measures to maintain the dye’s purity and effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Azocarmine G2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different scientific fields.
Common Reagents and Conditions
Common reagents used in reactions involving Azocarmine G2 include acetic acid, phosphomolybdic acid, and aniline. The conditions for these reactions typically involve controlled temperatures and specific pH levels to ensure optimal results .
Major Products Formed
The major products formed from reactions involving Azocarmine G2 include various derivatives that are used in histological staining and other scientific applications. These products retain the dye’s vibrant color and staining properties, making them valuable in research and diagnostics.
Applications De Recherche Scientifique
Azocarmine G2 has a wide range of applications in scientific research. It is extensively used in histology and cytology for staining tissue samples. The dye is also employed in protein determination in acidic mediums, where it forms a purple-red complex . Additionally, Azocarmine G2 is used in environmental studies for the photodegradation of dyes in industrial effluents .
Mécanisme D'action
The mechanism of action of Azocarmine G2 involves its ability to bind to specific cellular components, allowing for effective staining and visualization. The dye interacts with proteins and other cellular structures, forming stable complexes that highlight the targeted areas. This interaction is facilitated by the dye’s molecular structure, which includes sulfonate groups that enhance its binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azocarmine B: Similar in structure and application to Azocarmine G2, but with slight differences in staining properties.
Aniline Blue: Another dye used in histological staining, often as a counterstain to Azocarmine G2.
Alcian Blue: Used for staining acidic polysaccharides such as glycosaminoglycans in cartilages.
Uniqueness
Azocarmine G2 stands out due to its specific staining capabilities and stability under various conditions. Its ability to form stable complexes with proteins and other cellular components makes it particularly valuable in histological and cytological applications .
Propriétés
Numéro CAS |
61901-44-8 |
|---|---|
Formule moléculaire |
C28H21N3 |
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
N,7-diphenyl-12H-benzo[a]phenazin-5-amine |
InChI |
InChI=1S/C28H21N3/c1-3-11-20(12-4-1)29-25-19-27-28(23-16-8-7-15-22(23)25)30-24-17-9-10-18-26(24)31(27)21-13-5-2-6-14-21/h1-19,29-30H |
Clé InChI |
CWFJIFORSKDLNH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC3=C(C4=CC=CC=C42)NC5=CC=CC=C5N3C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


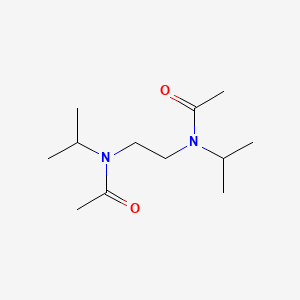
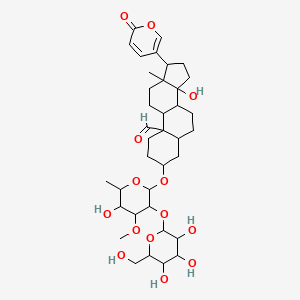
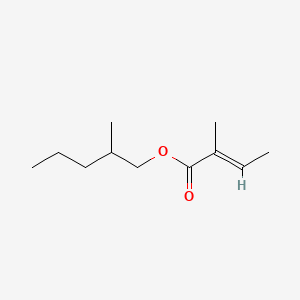


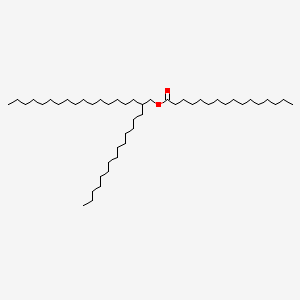
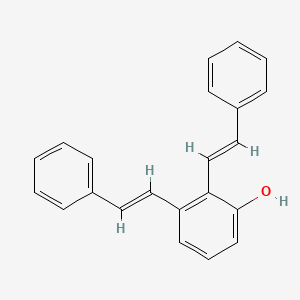
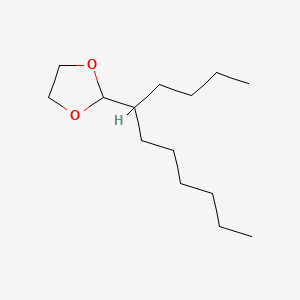
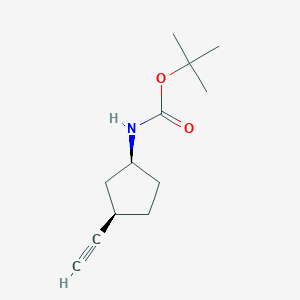
![N-[3-(Octylamino)propyl]-D-gluconamide](/img/structure/B15175157.png)


